molecular formula C7H6O3 B7863204 3-(3-Furyl)acrylic acid

3-(3-Furyl)acrylic acid

Cat. No.: B7863204
M. Wt: 138.12 g/mol
InChI Key: JHAPZUDWRRBZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Furyl)acrylic acid is an organic compound with the molecular formula C₇H₆O₃ It is a derivative of propenoic acid (acrylic acid) where the hydrogen atom at the 3-position is replaced by a 3-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Furyl)acrylic acid typically involves the reaction of furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or water.

    Temperature: Reflux conditions (around 80-100°C).

The reaction proceeds through the formation of a β-keto acid intermediate, which then undergoes decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(3-Furyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Bromine (Br₂) or nitric acid (HNO₃) for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-(3-furanyl)propanoic acid or 3-(3-furanyl)propanal.

    Reduction: 3-(3-furanyl)propanoic acid.

    Substitution: Various substituted furanyl derivatives depending on the substituent and reaction conditions.

Scientific Research Applications

3-(3-Furyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and adhesives due to its reactive double bond and furan ring.

Mechanism of Action

The mechanism of action of 3-(3-Furyl)acrylic acid involves its interaction with various molecular targets and pathways. The compound’s furan ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its double bond can participate in various addition reactions, contributing to its reactivity.

In biological systems, the compound may exert its effects through the inhibition of specific enzymes or signaling pathways. For example, its potential anticancer activity could be attributed to the induction of oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

3-(3-Furyl)acrylic acid can be compared with other similar compounds such as:

    2-Propenoic acid, 3-(2-furanyl)-: Similar structure but with the furan ring at the 2-position. This compound may exhibit different reactivity and properties due to the positional isomerism.

    Furanacrylic acid: Another derivative of propenoic acid with a furan ring, used in similar applications but with distinct chemical properties.

    Furfurylideneacetic acid: A related compound with a different substitution pattern on the furan ring, leading to unique reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(furan-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPZUDWRRBZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315748
Record name 3-Furanacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39244-10-5
Record name 3-Furanacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39244-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.